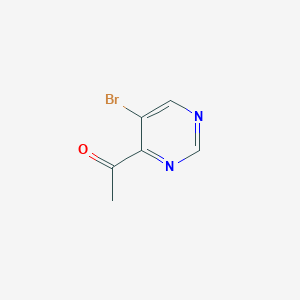

1-(5-Bromopyrimidin-4-yl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-bromopyrimidin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c1-4(10)6-5(7)2-8-3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQUHHYJBSJJZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743871 | |

| Record name | 1-(5-Bromopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245643-85-9 | |

| Record name | Ethanone, 1-(5-bromo-4-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Bromopyrimidin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of 1-(5-Bromopyrimidin-4-yl)ethanone

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and characterization of 1-(5-Bromopyrimidin-4-yl)ethanone, a heterocyclic ketone with significant potential as a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in a multitude of bioactive compounds and approved pharmaceuticals.[1] The strategic placement of a bromine atom and an acetyl group on the pyrimidine ring of the title compound offers multiple avenues for synthetic modification, making it a valuable intermediate for the generation of diverse chemical libraries. This guide will delve into the predicted physicochemical properties, a plausible synthetic route, and a detailed discussion of the spectroscopic techniques that are essential for the structural elucidation and quality control of this compound. The content is tailored for researchers, scientists, and drug development professionals who are actively engaged in the synthesis and application of novel heterocyclic compounds.

Introduction: The Significance of Pyrimidine Scaffolds in Drug Discovery

The pyrimidine ring is a fundamental heterocyclic motif that is integral to the structure of nucleic acids (cytosine, thymine, and uracil) and is a cornerstone in the architecture of a vast number of therapeutic agents.[2][3] The inherent electronic properties and the capacity for diverse substitution patterns make pyrimidine derivatives attractive scaffolds for the development of drugs targeting a wide array of biological targets.[4] The introduction of a bromine atom at the 5-position of the pyrimidine ring, as seen in this compound, provides a highly versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[5] This reactivity allows for the facile introduction of aryl, heteroaryl, and other functionalities, which is a key strategy in modern medicinal chemistry for the exploration of structure-activity relationships (SAR).[6]

The acetyl group at the 4-position further enhances the synthetic utility of the molecule, providing a site for reactions such as aldol condensations, reductions, and the formation of various heterocyclic systems. The combination of these two functional groups on the pyrimidine core makes this compound a valuable and reactive intermediate for the synthesis of complex molecular architectures with potential biological activity.

Physicochemical Properties and Structural Features

This compound, with the CAS number 1245643-85-9, possesses the molecular formula C₆H₅BrN₂O and a molecular weight of 201.02 g/mol .[7] A summary of its key identifiers and predicted physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1245643-85-9 | [7] |

| Molecular Formula | C₆H₅BrN₂O | [7] |

| Molecular Weight | 201.02 g/mol | [7] |

| Predicted Boiling Point | 292.9 ± 25.0 °C | [7] |

| Predicted Density | 1.626 ± 0.06 g/cm³ | [7] |

| Predicted pKa | -1.91 ± 0.16 | [7] |

| Predicted LogP | 1.44170 | [7] |

The molecular structure of this compound is depicted below, illustrating the key functional groups that dictate its chemical reactivity.

Caption: Molecular structure of this compound.

Proposed Synthesis Pathway

A more general and widely applicable approach would be the direct bromination of a 4-acetylpyrimidine precursor. However, the synthesis of the starting 4-acetylpyrimidine itself may require multiple steps. A logical and efficient pathway would likely involve the construction of the substituted pyrimidine ring from acyclic precursors.

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key stages of precursor synthesis, cyclization, and purification.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 1-(5-Bromopyrimidin-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-(5-Bromopyrimidin-4-yl)ethanone stands as a compound of significant interest within the landscape of medicinal chemistry and drug discovery. Its pyrimidine core is a prevalent scaffold in a multitude of biologically active molecules, and the strategic placement of a bromine atom and an acetyl group offers versatile handles for synthetic elaboration. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a proposed synthetic route, expected reactivity, and essential safety protocols for this compound. It is designed to serve as a foundational resource for researchers aiming to incorporate this valuable building block into their synthetic strategies.

Nomenclature and Structural Elucidation

IUPAC Name: this compound

Synonyms: 4-Acetyl-5-bromopyrimidine

CAS Number: 1245643-85-9

Molecular Formula: C₆H₅BrN₂O

Molecular Weight: 201.02 g/mol

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data in peer-reviewed literature.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Predicted Boiling Point | 292.9 ± 25.0 °C | [1] |

| Predicted Density | 1.626 ± 0.06 g/cm³ | [1] |

| Predicted pKa | -1.91 ± 0.16 | [1] |

| Predicted logP | 1.44 | [1] |

| Storage Temperature | Room Temperature, Sealed in dry | [1] |

Proposed Synthesis and Purification

While a specific, detailed synthesis of this compound is not widely published, a plausible synthetic route can be proposed based on established organometallic chemistry and reactions on similar pyrimidine systems. A potential approach involves the acylation of a suitably protected 5-bromopyrimidine derivative.

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed):

-

Step 1: Protection of 5-Bromopyrimidine.

-

Causality: The acidic protons on the pyrimidine ring can interfere with subsequent organometallic reactions. Protection, for instance, with a tert-butyloxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is crucial to prevent unwanted side reactions.

-

Procedure: To a solution of 5-bromopyrimidine in a suitable aprotic solvent (e.g., THF or DCM), add a suitable base (e.g., triethylamine or diisopropylethylamine) followed by the protecting group precursor (e.g., di-tert-butyl dicarbonate or SEM-Cl). The reaction is typically stirred at room temperature until completion, as monitored by TLC. The protected product is then isolated and purified.

-

-

Step 2: Halogen-Metal Exchange and Acylation.

-

Causality: A halogen-metal exchange at the C4 position is proposed. The bromine at the 5-position is less reactive towards lithiation than a hypothetical halogen at the more electron-deficient C4 position. Therefore, direct lithiation at C4 is a potential route.

-

Procedure: The protected 5-bromopyrimidine is dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cooled to a low temperature (typically -78 °C). A strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to effect the halogen-metal exchange. After a short stirring period, the acylating agent (e.g., acetyl chloride or N,N-dimethylacetamide) is added. The reaction is allowed to warm to room temperature and then quenched with a saturated aqueous solution of ammonium chloride.

-

-

Step 3: Deprotection.

-

Causality: Removal of the protecting group is necessary to yield the final product. The choice of deprotection conditions depends on the protecting group used.

-

Procedure: For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is effective. For a SEM group, fluoride sources like tetrabutylammonium fluoride (TBAF) are typically employed. The deprotected product is then isolated.

-

-

Step 4: Purification.

-

Causality: The crude product will likely contain unreacted starting materials and byproducts. Purification is essential to obtain the compound in high purity for subsequent applications.

-

Procedure: The crude this compound can be purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

-

Spectral Data (Predicted)

-

¹H NMR (Predicted):

-

The spectrum is expected to show three distinct signals: a singlet for the methyl protons of the acetyl group, and two singlets for the pyrimidine ring protons.

-

δ ~2.6-2.8 ppm (s, 3H, -COCH₃): The methyl protons are expected to be in this region.

-

δ ~8.8-9.0 ppm (s, 1H, pyrimidine C2-H): This proton is adjacent to two nitrogen atoms and is expected to be significantly downfield.

-

δ ~9.1-9.3 ppm (s, 1H, pyrimidine C6-H): This proton is also in a deshielded environment.

-

-

¹³C NMR (Predicted):

-

The spectrum is expected to show six signals corresponding to the six carbon atoms in the molecule.

-

δ ~25-30 ppm (-COCH₃): The methyl carbon.

-

δ ~115-120 ppm (C5): The carbon bearing the bromine atom.

-

δ ~150-165 ppm (C2, C4, C6): The pyrimidine ring carbons.

-

δ ~190-200 ppm (C=O): The carbonyl carbon.

-

-

Mass Spectrometry (Predicted):

-

[M]+ and [M+2]+: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity for the molecular ion at m/z 200 and 202.

-

Fragmentation: A prominent fragment would be expected from the loss of the acetyl group ([M-43]+), resulting in a peak at m/z 157/159.

-

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the presence of the electron-deficient pyrimidine ring, the bromine atom, and the acetyl group.

Reactivity Profile:

Caption: Predicted reactivity of this compound.

-

Nucleophilic Aromatic Substitution: The bromine atom at the 5-position is on an electron-deficient ring, making it susceptible to nucleophilic aromatic substitution, although generally less reactive than halogens at the 2, 4, or 6 positions.

-

Cross-Coupling Reactions: The C-Br bond is an excellent handle for various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide range of aryl, alkyl, and amino substituents at the 5-position.

-

Reactions of the Acetyl Group: The acetyl group can undergo a variety of classical ketone reactions, including aldol condensations, reductions to the corresponding alcohol, and conversion to other functional groups.

Stability: The compound is expected to be stable under standard laboratory conditions. It should be stored in a cool, dry place, away from strong oxidizing agents.

Safety and Handling

As there is no specific safety data sheet (SDS) for this compound, precautions should be taken based on the data for structurally similar compounds and general principles of laboratory safety.

-

Hazard Statements (Presumed):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

-

Conclusion

This compound is a promising building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While a comprehensive experimental dataset for this specific molecule is currently limited in the public domain, this guide provides a robust framework of predicted properties, a plausible synthetic strategy, and essential safety information based on established chemical principles and data from analogous structures. It is our hope that this technical guide will facilitate further research and unlock the full potential of this versatile chemical entity.

References

Sources

An In-depth Technical Guide to 1-(5-Bromopyrimidin-4-yl)ethanone: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic motif in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in the design of molecules targeting a wide array of biological targets. Within this class of compounds, halogenated pyrimidines, such as 1-(5-Bromopyrimidin-4-yl)ethanone, have emerged as exceptionally versatile building blocks. The presence of a bromine atom and a ketone functional group provides orthogonal synthetic handles for the strategic elaboration of complex molecular architectures, particularly in the pursuit of novel kinase inhibitors.

This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, a detailed synthetic protocol, and its applications as a key intermediate in the development of targeted therapeutics.

Compound Identification and Nomenclature

The systematic IUPAC name for this compound is This compound . It is also known by its synonyms, including 1-(5-Bromo-4-pyrimidinyl)ethanone and Ethanone, 1-(5-bromo-4-pyrimidinyl)-.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-(5-Bromo-4-pyrimidinyl)ethanone, Ethanone, 1-(5-bromo-4-pyrimidinyl)- | [1] |

| CAS Number | 1245643-85-9 | [2] |

| Molecular Formula | C₆H₅BrN₂O | [2] |

| Molecular Weight | 201.02 g/mol | [2] |

Physicochemical Properties

While experimentally determined physical properties for this compound are not extensively reported in publicly available literature, predicted values based on its structure provide useful guidance for its handling and use in synthesis.

| Property | Predicted Value | Notes |

| Boiling Point | ~318.6 ± 34.0 °C | Prediction based on computational models. |

| Density | ~1.626 ± 0.06 g/cm³ | Prediction based on computational models. |

| Storage | Sealed in dry, Room Temperature | General recommendation for halogenated heterocyclic compounds.[2] |

Synthesis of this compound: A Proposed Experimental Protocol

Reaction Scheme

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Materials and Reagents:

-

5-Bromopyrimidine

-

n-Butyllithium (n-BuLi) in hexanes

-

N-Methoxy-N-methylacetamide

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromopyrimidine (1 equivalent) and dissolve in anhydrous THF.

-

Halogen-Metal Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium in hexanes (1.05 equivalents) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Acylation: To the reaction mixture, add N-methoxy-N-methylacetamide (1.2 equivalents) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by the electrophilic nature of the pyrimidine ring, the reactivity of the bromine substituent, and the chemistry of the acetyl group.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the pyrimidine ring and the acetyl group can activate the bromine atom for nucleophilic aromatic substitution with certain nucleophiles under specific conditions.

-

Modification of the Acetyl Group: The ketone functionality can undergo a variety of chemical transformations. For instance, it can be reduced to an alcohol, converted to an oxime, or serve as a handle for the construction of fused heterocyclic rings through condensation reactions.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 5-bromopyrimidine scaffold is a key feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.

The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The substituents on this core are then optimized to achieve potency and selectivity. This compound is an ideal starting material for the synthesis of such inhibitors. The bromine atom allows for the introduction of substituents that can interact with the hinge region of the kinase, a critical interaction for potent inhibition. The acetyl group can be elaborated to form fused ring systems that mimic the purine core of ATP or to introduce additional points of interaction with the enzyme.

Caption: General workflow for the elaboration of this compound into a kinase inhibitor.

Conclusion

This compound is a high-value building block for researchers and scientists in the field of drug discovery. Its strategically positioned functional groups offer a versatile platform for the synthesis of complex molecules with therapeutic potential. While detailed experimental data for this specific compound is sparse in the public domain, its structural similarity to key intermediates in the synthesis of known bioactive compounds underscores its importance. The proposed synthetic protocol provides a reliable starting point for its preparation, enabling further exploration of its utility in the development of next-generation therapeutics, particularly in the realm of kinase inhibition.

References

- Journal of Medicinal Chemistry. (Various issues).

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Researcher's Comprehensive Guide to 1-(5-Bromopyrimidin-4-yl)ethanone: Sourcing, Synthesis, and Application in Kinase Inhibitor Development

Abstract

1-(5-Bromopyrimidin-4-yl)ethanone has emerged as a pivotal building block in contemporary medicinal chemistry, particularly in the design and synthesis of targeted kinase inhibitors. Its unique electronic and structural features make it a versatile synthon for accessing a diverse range of heterocyclic scaffolds. This technical guide provides an in-depth overview of the commercial availability of this compound, outlines key quality control parameters for its procurement, and details its synthetic utility with a focus on its application in the development of Bruton's tyrosine kinase (BTK) inhibitors. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics.

Commercial Availability and Supplier Landscape

This compound, identified by CAS number 1245643-85-9, is readily accessible from a variety of commercial suppliers catering to the research and development sector.[1] The compound is typically available in research quantities, ranging from milligrams to several grams, with purities generally exceeding 95%. When sourcing this critical starting material, it is imperative to consider not only the purity but also the supplier's reputation for consistency and the availability of comprehensive analytical data.

Table 1: Key Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | ≥95% | Inquire | 1245643-85-9 |

| abcr GmbH | 95% | Inquire | 1245643-85-9 |

| LookChem | 97% | Inquire | 1245643-85-9 |

| Ambeed, Inc. | ≥95% | Inquire | 1245643-85-9 |

| BLDpharm | Inquire | Inquire | 1245643-85-9 |

Note: Availability and specific purity grades may vary. Researchers are advised to contact suppliers directly for the most current information.

Quality Control and In-House Verification

Upon receipt of this compound, it is crucial to perform in-house quality control to verify its identity and purity, ensuring the integrity of subsequent synthetic steps. A supplier's Certificate of Analysis (CoA) should be requested and scrutinized, but independent verification is a best practice in a research setting.

Key Analytical Parameters:

-

Appearance: Off-white to yellow solid.

-

Identity Confirmation:

-

¹H NMR: The proton NMR spectrum should be consistent with the assigned structure, showing characteristic signals for the pyrimidine ring protons and the acetyl methyl group.

-

Mass Spectrometry: The mass spectrum should display the correct molecular ion peak corresponding to the molecular weight of 201.02 g/mol .

-

-

Purity Assessment:

-

HPLC/UPLC: High-performance or ultra-high-performance liquid chromatography is the preferred method for determining purity. A purity of ≥95% is generally acceptable for initial synthetic work.

-

Synthetic Utility in Drug Discovery: A Focus on Kinase Inhibitors

The pyrimidine core is a well-established scaffold in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The presence of a bromine atom at the 5-position and an acetyl group at the 4-position of this compound offers multiple avenues for synthetic elaboration.

The bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl and heteroaryl substituents.[2][3][4] The acetyl group can be readily modified through various classical ketone reactions or can participate in condensation reactions to build more complex heterocyclic systems.

Application in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases.[5][6][7] Many potent BTK inhibitors feature a pyrimidine core. This compound is a key starting material for the synthesis of advanced intermediates for these inhibitors.

Caption: Synthetic strategy for BTK inhibitor intermediates.

Experimental Protocols

The following section provides a representative, detailed protocol for a Suzuki-Miyaura cross-coupling reaction using a substrate analogous to this compound. Researchers should adapt this protocol based on the specific arylboronic acid and desired scale.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of brominated heterocycles.[2][8][9]

Materials:

-

This compound

-

Arylboronic acid (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2 equivalents)

-

Solvent (e.g., 1,4-dioxane/water or toluene/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the palladium catalyst to the flask under a positive pressure of inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(5-arylpyrimidin-4-yl)ethanone.

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Frontiers | Design, synthesis and evaluation of a series of potential prodrugs of a Bruton’s tyrosine kinase (BTK) inhibitor [frontiersin.org]

- 6. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective | MDPI [mdpi.com]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. m.youtube.com [m.youtube.com]

Navigating the Synthesis and Handling of 1-(5-Bromopyrimidin-4-yl)ethanone: A Technical Guide for Researchers

For Research Use Only. Not for diagnostic or therapeutic use.

This guide provides a comprehensive overview of the safety and handling protocols for 1-(5-Bromopyrimidin-4-yl)ethanone, a key intermediate in pharmaceutical and agrochemical research. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar bromopyrimidine derivatives and established laboratory safety practices to provide a robust framework for its safe utilization. Researchers must supplement this guide with their institution's safety protocols and a thorough risk assessment before commencing any experimental work.

Compound Profile and Significance

This compound, with the CAS number 1245643-85-9, is a heterocyclic ketone containing a brominated pyrimidine ring.[1][2] Its molecular structure, featuring a reactive bromine atom and a ketone functional group, makes it a versatile building block in organic synthesis. The pyrimidine core is a common motif in a wide array of biologically active molecules, including antiviral and anticancer agents.[3] Consequently, this compound serves as a valuable precursor for the development of novel therapeutic agents and other specialized chemicals.[3]

| Property | Value | Source |

| CAS Number | 1245643-85-9 | [1] |

| Molecular Formula | C₆H₅BrN₂O | [1] |

| Molecular Weight | 201.02 g/mol | [1] |

| Boiling Point (Predicted) | 292.9 ± 25.0 °C | [1] |

Hazard Identification and Risk Assessment

Anticipated Hazards:

-

Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3][4]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]

A thorough, experiment-specific risk assessment is mandatory before handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

The following PPE and engineering controls are essential to minimize exposure and ensure a safe working environment.

| Control Measure | Specification | Rationale |

| Engineering Controls | Chemical Fume Hood | To minimize inhalation of dust or vapors. |

| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. Gloves should be inspected before use and disposed of properly. |

| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To prevent inhalation of airborne particles. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the integrity of the compound and ensuring laboratory safety.

Handling:

-

Work should be conducted in a well-ventilated chemical fume hood.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Avoid the formation of dust and aerosols.[5]

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.[4]

Storage:

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly closed.

-

Store away from incompatible materials such as strong oxidizing agents.[4]

Experimental Workflow: A Step-by-Step Approach

The following workflow outlines a generalized procedure for handling this compound in a research setting.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Incident | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4][5] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[4][5] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[5] |

| Ingestion | If swallowed, do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[4] |

| Spill | Evacuate personnel to safe areas. Wear appropriate personal protective equipment. Sweep up and shovel into a suitable container for disposal. Avoid generating dust. |

Disposal Considerations

All waste materials should be disposed of in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance on chemical waste disposal.

Causality in Experimental Design

The synthetic utility of this compound lies in the reactivity of its functional groups. The bromine atom is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities at the 5-position of the pyrimidine ring. The ketone group can undergo a wide range of transformations, including reduction to an alcohol or conversion to other functional groups. These reactions are foundational to the synthesis of more complex molecules for drug discovery and materials science.

The choice of reaction conditions, such as solvent, temperature, and catalyst, will be dictated by the specific transformation being undertaken. For instance, palladium-catalyzed cross-coupling reactions are often employed to form new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom.

Self-Validating Protocols

A trustworthy experimental protocol is one that is self-validating. This is achieved through:

-

Clear and Unambiguous Instructions: Each step of the procedure should be clearly defined, leaving no room for misinterpretation.

-

In-Process Controls: Incorporate analytical checks (e.g., TLC, LC-MS) at key stages to monitor the progress and purity of the reaction.

-

Reproducibility: The protocol should be detailed enough for another researcher to replicate the results.

-

Characterization of Final Product: Comprehensive characterization of the synthesized compound (e.g., NMR, IR, Mass Spectrometry) is essential to confirm its identity and purity.

Conclusion

While this compound is a valuable research chemical, its handling requires a diligent and informed approach to safety. By understanding its potential hazards, employing appropriate protective measures, and adhering to established laboratory protocols, researchers can safely unlock its potential in their scientific endeavors.

References

-

MySkinRecipes. This compound. [Link]

- Acros PharmaTech Limited.

- Fluorochem.

-

LookChem. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 1-(5-Bromopyrimidin-4-yl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 1-(5-Bromopyrimidin-4-yl)ethanone, a heterocyclic ketone of interest in medicinal chemistry and materials science. Understanding the solubility of this compound is a critical first step in its application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This document outlines the theoretical considerations that govern its solubility, provides a robust experimental framework for its determination, and presents the necessary tools for interpreting the resulting data.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium, representing the maximum amount of solute that can dissolve in a solvent at a specific temperature and pressure. This phenomenon is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility in various organic solvents will be dictated by its inherent physicochemical properties.

Physicochemical Properties of this compound

A thorough understanding of the molecular structure and properties of this compound is essential for predicting its solubility profile.

| Property | Predicted Value | Significance for Solubility |

| Molecular Formula | C₆H₅BrN₂O | Indicates the elemental composition. |

| Molecular Weight | 201.02 g/mol | Larger molecules can sometimes be less soluble. |

| LogP | 1.44170[1] | A positive LogP value suggests a degree of lipophilicity, indicating that the compound will have some solubility in non-polar organic solvents. An optimal LogP range for oral drugs is often considered to be between 1 and 5.[2] |

| Polar Surface Area (PSA) | 42.85 Ų[1] | This value points to the presence of polar atoms (nitrogen and oxygen) and suggests the potential for polar interactions, which will enhance solubility in polar solvents. |

| Hydrogen Bond Acceptors | 3 (2 Nitrogen, 1 Oxygen)[3] | The presence of hydrogen bond acceptors is critical for solubility in protic solvents like alcohols, as they can interact with the solvent's hydrogen bond donors. |

| Hydrogen Bond Donors | 0[3] | The absence of hydrogen bond donors means the molecule cannot self-associate through hydrogen bonding in the solid state to the same extent as molecules with -OH or -NH groups. It also limits its ability to donate hydrogen bonds to acceptor solvents. |

| pKa | -1.91 ± 0.16[1] | The low predicted pKa suggests that the pyrimidine ring is weakly basic. |

| Predicted Boiling Point | 292.9 ± 25.0 °C[1] | A high boiling point is indicative of strong intermolecular forces in the liquid state. |

| Predicted Density | 1.626 ± 0.06 g/cm³[1] | Physical property of the compound. |

Based on these properties, this compound is a moderately polar molecule. The presence of the pyrimidine ring with two nitrogen atoms and the ketone group contributes to its polarity and hydrogen bond accepting capability. The bromine atom and the hydrocarbon portion of the molecule contribute to its lipophilicity, as reflected in the positive LogP value.

Influence of Solvent Polarity

The choice of solvent is paramount in determining the solubility of this compound. Organic solvents can be broadly categorized based on their polarity.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given that this compound has three hydrogen bond acceptors, it is expected to exhibit good solubility in these solvents. For a related compound, 1-(5-Bromo-pyridin-2-yl)-ethanone, it is sparingly soluble in methanol.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents have a dipole moment but do not have a hydrogen atom attached to an electronegative atom. They can act as hydrogen bond acceptors. The solubility in these solvents will depend on dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are not capable of significant hydrogen bonding. The solubility of the target compound in these solvents is expected to be limited, driven primarily by van der Waals forces.

A table of common organic solvents and their relative polarities is provided below to aid in solvent selection.

| Solvent | Relative Polarity |

| Hexane | 0.009 |

| Toluene | 0.099 |

| Diethyl Ether | 0.117 |

| Chloroform | 0.259 |

| Ethyl Acetate | 0.228 |

| Acetone | 0.355 |

| Acetonitrile | 0.460 |

| Dimethyl Sulfoxide (DMSO) | 0.444 |

| Ethanol | 0.654 |

| Methanol | 0.762 |

| Water | 1.000 |

Experimental Determination of Solubility

A precise and reproducible method is required for the quantitative determination of solubility. The shake-flask method is a widely accepted technique for measuring equilibrium solubility.[5]

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into individual glass vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of dilutions of the filtered saturated solution with the same solvent.

-

Analyze the diluted solutions using a validated analytical method. UV-Vis spectrophotometry is a common choice if the compound has a suitable chromophore. Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for more complex mixtures or for higher accuracy.

-

Construct a calibration curve using standard solutions of known concentrations of this compound.

-

Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Illustrative Solubility Data

| Solvent | Solvent Type | Predicted Solubility at 25°C (mg/mL) | Rationale |

| Hexane | Non-Polar | < 0.1 | Dominated by weak van der Waals forces. |

| Toluene | Non-Polar (Aromatic) | 1 - 5 | π-π stacking interactions with the pyrimidine ring may slightly enhance solubility compared to aliphatic non-polar solvents. |

| Chloroform | Weakly Polar | 5 - 15 | Can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the solute. A related pyridine compound is sparingly soluble in chloroform.[4] |

| Ethyl Acetate | Polar Aprotic | 10 - 25 | Good balance of polarity to interact with the solute. |

| Acetone | Polar Aprotic | 20 - 50 | The polar ketone group of the solvent can interact favorably with the polar groups of the solute. |

| Acetonitrile | Polar Aprotic | 15 - 40 | The nitrile group provides polarity for dipole-dipole interactions. |

| Isopropanol | Polar Protic | 25 - 60 | Capable of hydrogen bonding with the solute's acceptor sites. |

| Ethanol | Polar Protic | 30 - 70 | Strong hydrogen bonding potential. |

| Methanol | Polar Protic | 40 - 80 | The most polar of the common alcohols, expected to be a good solvent. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 100 | A very strong polar aprotic solvent, often capable of dissolving a wide range of organic compounds. |

Conclusion

The solubility of this compound in organic solvents is a key parameter for its successful application in research and development. Based on its predicted physicochemical properties, it is expected to be a moderately polar compound with poor solubility in non-polar solvents and good solubility in polar aprotic and polar protic solvents. The experimental determination of its solubility profile using a robust method like the shake-flask technique is essential for obtaining accurate and reliable data. This guide provides the theoretical foundation and a practical framework for undertaking such a study, enabling researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation of this compound.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Vertex AI Search.

-

1-(2-Bromopyrimidin-4-yl)ethanone | C6H5BrN2O | CID 124036873. (n.d.). PubChem. Retrieved December 10, 2023, from [Link]

-

Comparison Of The Polarity Of Organic Solvents. (2023, March 29). uHPLCs. Retrieved December 10, 2023, from [Link]

-

Properties of Common Organic Solvents. (2022, September 8). T.R. Hoye. Retrieved December 10, 2023, from [Link]

-

Solvents and Polarity. (n.d.). University of Rochester. Retrieved December 10, 2023, from [Link]

-

Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved December 10, 2023, from [Link]

-

LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved December 10, 2023, from [Link]

-

Molecular Interactions. (2023, November 12). Cambridge MedChem Consulting. Retrieved December 10, 2023, from [Link]

-

This compound. (n.d.). LookChem. Retrieved December 10, 2023, from [Link]

Sources

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone from 5-Bromopyrimidine

Abstract

This comprehensive technical guide details a robust and scientifically-grounded protocol for the synthesis of 1-(5-Bromopyrimidin-4-yl)ethanone, a valuable building block in medicinal chemistry and drug discovery. Recognizing the inherent challenges of direct electrophilic acylation on the electron-deficient pyrimidine scaffold, this guide proposes a more viable organometallic-mediated approach. The methodology centers on a selective lithium-halogen exchange at the C-5 position of 5-bromopyrimidine, followed by acylation with a suitable acetylating agent. This document provides a meticulous, step-by-step experimental protocol, a thorough explanation of the underlying chemical principles, and predicted characterization data based on analogous structures. All quantitative information is systematically presented in tables, and the synthetic workflow is elucidated with a clear visual diagram.

Introduction: Navigating the Synthesis of Functionalized Pyrimidines

Pyrimidine derivatives are a cornerstone in the development of novel therapeutics, owing to their prevalence in a wide array of biologically active molecules. The targeted functionalization of the pyrimidine ring is therefore a critical endeavor for researchers in drug development. The synthesis of this compound from 5-bromopyrimidine presents a unique synthetic challenge. The electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring deactivates it towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation.[1] Such reactions typically require harsh conditions and often result in low yields and poor regioselectivity.

To circumvent these limitations, this guide proposes a more nuanced and effective strategy that leverages the reactivity of organometallic intermediates. Specifically, a directed lithiation via halogen-metal exchange offers a reliable method to introduce a nucleophilic carbon center at the desired C-4 position, which can then readily react with an appropriate electrophilic acetyl source. This approach not only enhances the feasibility of the synthesis but also ensures high regioselectivity.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a two-step process commencing with the commercially available 5-bromopyrimidine. The initial and critical step is the generation of a 5-bromo-4-lithiopyrimidine intermediate through a selective lithium-halogen exchange. This is followed by a nucleophilic attack of the lithiated species on an acetylating agent, N,N-dimethylacetamide, to yield the target ketone.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for similar heterocyclic systems and should be performed by trained chemists in a well-ventilated fume hood, adhering to all standard safety precautions.

Materials and Reagents:

| Reagent/Material | Grade | Supplier | Notes |

| 5-Bromopyrimidine | ≥98% | Commercially Available | Store under inert atmosphere. |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available | Highly flammable and corrosive. Handle with extreme care under inert atmosphere. |

| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Commercially Available | Store over molecular sieves. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Distill from sodium/benzophenone ketyl prior to use. |

| Diethyl ether | Anhydrous | Commercially Available | |

| Saturated aqueous NH₄Cl | Prepared in-house | ||

| Saturated aqueous NaCl (Brine) | Prepared in-house | ||

| Anhydrous MgSO₄ | Commercially Available | ||

| Silica gel | 230-400 mesh | Commercially Available | For column chromatography. |

Procedure:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add 5-bromopyrimidine (1.0 eq).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approximately 0.2 M concentration).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Lithium-Halogen Exchange:

-

Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution via a syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate may be indicated by a color change.

-

-

Acylation:

-

In a separate flame-dried flask, prepare a solution of N,N-dimethylacetamide (1.5 eq) in anhydrous THF.

-

Slowly add the N,N-dimethylacetamide solution to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

-

Rationale and Scientific Insights

The choice of an organometallic route is predicated on the electronic properties of the pyrimidine ring. The two nitrogen atoms significantly reduce the electron density of the aromatic system, making it resistant to electrophilic attack. A direct Friedel-Crafts acylation would likely require a highly reactive acylating agent and a strong Lewis acid, conditions that could lead to decomposition or unwanted side reactions.

The lithium-halogen exchange with n-butyllithium is a well-established and efficient method for generating organolithium species from aryl halides.[2] The reaction is typically fast at low temperatures, which helps to minimize side reactions. The choice of N,N-dimethylacetamide as the acetylating agent is strategic; it is a mild and effective electrophile for reacting with organolithium reagents to form ketones.

Predicted Characterization Data

Predicted ¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.2 | s | 1H | H-2 |

| ~8.8 | s | 1H | H-6 |

| ~2.7 | s | 3H | -COCH₃ |

Predicted ¹³C NMR (101 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~200 | C=O |

| ~160 | C-4 |

| ~158 | C-2 |

| ~156 | C-6 |

| ~120 | C-5 |

| ~30 | -COCH₃ |

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low Yield | Incomplete lithiation | Ensure all reagents and solvents are anhydrous. Use freshly titrated n-butyllithium. |

| Decomposition of lithiated intermediate | Maintain the reaction temperature strictly at -78 °C during lithiation and acylation. | |

| Formation of Side Products | Reaction with solvent | Use a non-electrophilic solvent like THF. |

| Multiple additions | Ensure slow and controlled addition of reagents. |

Conclusion

The synthesis of this compound from 5-bromopyrimidine is most effectively achieved through an organometallic approach involving a lithium-halogen exchange followed by acylation. This method circumvents the challenges associated with direct electrophilic substitution on the electron-deficient pyrimidine ring, offering a regioselective and high-yielding pathway to this valuable synthetic intermediate. The detailed protocol and scientific rationale provided in this guide are intended to empower researchers in their efforts to synthesize novel pyrimidine-based compounds for drug discovery and development.

References

-

ChemInform Abstract: Grignard Reactions Involving Halogenated Pyrimidines. (2010). ChemInform, 30(15). Available at: [Link]

-

Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. (n.d.). Molecules. Available at: [Link]

-

5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions. (2004). Organic & Biomolecular Chemistry, 2(6), 835-843. Available at: [Link]

-

Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. (2018). ACS Omega, 3(10), 13378-13386. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-(5-Bromopyrimidin-4-yl)ethanone

<_>

Introduction

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds.[1][2] These transformations are particularly indispensable in the fields of pharmaceutical and agrochemical research, where the efficient and selective synthesis of complex molecular architectures is paramount.[1][2][3] This guide focuses on the application of these powerful reactions to a specific, highly functionalized heterocyclic building block: 1-(5-Bromopyrimidin-4-yl)ethanone . The pyrimidine core is a prevalent motif in a vast array of biologically active molecules, and the strategic functionalization of this scaffold via cross-coupling is a key strategy in drug discovery.[4][5]

This document provides a comprehensive overview, detailed protocols, and mechanistic insights for four major classes of palladium-catalyzed cross-coupling reactions utilizing this compound: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The protocols are designed to be self-validating, with explanations for the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate the findings but also to rationally adapt these methods for their specific synthetic challenges.

The Central Role of Palladium Catalysis

The versatility of palladium in catalysis stems from its ability to cycle between different oxidation states, primarily Pd(0) and Pd(II), which facilitates the key steps of oxidative addition, transmetalation, and reductive elimination.[6][7] The general catalytic cycle, a unifying theme in these reactions, is depicted below.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures, coupling an organoboron reagent with an organic halide.[8][9] Its appeal lies in the mild reaction conditions, the commercial availability of a vast array of boronic acids and their derivatives, and the low toxicity of the boron-containing byproducts.[10]

Causality Behind Experimental Choices

-

Catalyst System: The choice of a palladium precursor and a phosphine ligand is critical for high yields.[11] For electron-deficient substrates like pyrimidines, electron-rich and bulky phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.[11] Pd(PPh₃)₄ is a reliable choice as it is a pre-formed Pd(0) complex.[4][11]

-

Base: The base plays a crucial role in activating the boronic acid for transmetalation.[8] Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[11] The choice of base can significantly impact the reaction rate and yield, with stronger bases often being more effective for less reactive substrates.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane) and water is typically used to dissolve both the organic and inorganic reagents.[11]

Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

| Reagent/Parameter | Value | Molar Eq. |

| This compound | 215 mg | 1.0 |

| Phenylboronic Acid | 146 mg | 1.2 |

| Pd(PPh₃)₄ | 58 mg | 0.05 |

| K₂CO₃ | 276 mg | 2.0 |

| Toluene | 5 mL | - |

| Water | 1 mL | - |

| Temperature | 90 °C | - |

| Time | 12 h | - |

Step-by-Step Methodology:

-

To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-(5-phenylpyrimidin-4-yl)ethanone.

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene.[12] This reaction is a powerful tool for the vinylation of aryl and vinyl halides.[13]

Causality Behind Experimental Choices

-

Catalyst: Pd(OAc)₂ is a common and effective catalyst for the Heck reaction.[11][14] It is often used in combination with a phosphine ligand.

-

Ligand: The choice of ligand can influence the regioselectivity and efficiency of the reaction. For aryl bromides, triphenylphosphine (PPh₃) is a standard choice.

-

Base: A base, typically a tertiary amine like triethylamine (Et₃N) or an inorganic base such as K₂CO₃, is required to neutralize the hydrogen halide formed during the catalytic cycle.[11][12]

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used.[11]

Protocol: Heck Reaction of this compound with Styrene

| Reagent/Parameter | Value | Molar Eq. |

| This compound | 215 mg | 1.0 |

| Styrene | 156 mg | 1.5 |

| Pd(OAc)₂ | 11 mg | 0.05 |

| PPh₃ | 26 mg | 0.1 |

| K₂CO₃ | 276 mg | 2.0 |

| DMF | 5 mL | - |

| Temperature | 120 °C | - |

| Time | 24 h | - |

Step-by-Step Methodology:

-

In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add DMF (5 mL) and styrene (1.5 mmol) via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C.

-

After 24 hours, cool the reaction to room temperature.

-

Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by column chromatography to yield 1-(5-styrylpyrimidin-4-yl)ethanone.

Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] A key feature of this reaction is the use of a copper(I) co-catalyst in conjunction with a palladium catalyst.[15][16]

Causality Behind Experimental Choices

-

Catalyst System: The classic Sonogashira catalyst system consists of a palladium(0) source, such as Pd(PPh₃)₄ or generated in situ from PdCl₂(PPh₃)₂, and a copper(I) salt, typically CuI.[16] The copper co-catalyst is believed to facilitate the transmetalation step.[16]

-

Base: An amine base, such as triethylamine or diisopropylamine, is used both as a solvent and to neutralize the HX byproduct.[17]

-

Solvent: The reaction is often carried out in a solvent like THF or DMF, with the amine base sometimes used in excess as a co-solvent.

Protocol: Sonogashira Coupling of this compound with Phenylacetylene

| Reagent/Parameter | Value | Molar Eq. |

| This compound | 215 mg | 1.0 |

| Phenylacetylene | 123 mg | 1.2 |

| PdCl₂(PPh₃)₂ | 35 mg | 0.05 |

| CuI | 10 mg | 0.05 |

| Triethylamine | 5 mL | - |

| THF | 5 mL | - |

| Temperature | 60 °C | - |

| Time | 8 h | - |

Step-by-Step Methodology:

-

To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.05 mmol), and CuI (0.05 mmol).

-

Evacuate and backfill with an inert gas.

-

Add degassed THF (5 mL) and degassed triethylamine (5 mL).

-

Add phenylacetylene (1.2 mmol) dropwise with stirring.

-

Heat the mixture to 60 °C and monitor by TLC.

-

Once the starting material is consumed, cool the reaction and filter off the amine salt.

-

Concentrate the filtrate and dissolve the residue in ethyl acetate.

-

Wash with water and brine, then dry over Na₂SO₄.

-

After concentration, purify the product by column chromatography to obtain 1-(5-(phenylethynyl)pyrimidin-4-yl)ethanone.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[18][19] This reaction has become a premier method for the synthesis of arylamines, which are common in pharmaceuticals.[18][20]

Causality Behind Experimental Choices

-

Catalyst System: The choice of ligand is paramount in Buchwald-Hartwig amination.[20] Bulky, electron-rich phosphine ligands, such as Xantphos or dppf, are often necessary to facilitate the reductive elimination step.[21] A common palladium source is Pd(OAc)₂ or Pd₂(dba)₃.

-

Base: A strong, non-nucleophilic base is required.[22] Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently used.

-

Solvent: Anhydrous, aprotic solvents like toluene or dioxane are standard.

Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

| Reagent/Parameter | Value | Molar Eq. |

| This compound | 215 mg | 1.0 |

| Morpholine | 105 mg | 1.2 |

| Pd₂(dba)₃ | 46 mg | 0.05 |

| Xantphos | 58 mg | 0.1 |

| NaOtBu | 134 mg | 1.4 |

| Toluene | 5 mL | - |

| Temperature | 100 °C | - |

| Time | 16 h | - |

Step-by-Step Methodology:

-

In a glovebox, add Pd₂(dba)₃ (0.05 mmol), Xantphos (0.1 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

-

Add toluene (2 mL) and stir for 10 minutes to form the active catalyst.

-

In a separate flask, dissolve this compound (1.0 mmol) and morpholine (1.2 mmol) in toluene (3 mL).

-

Transfer the substrate solution to the catalyst mixture via cannula.

-

Seal the tube and heat to 100 °C.

-

Monitor the reaction by LC-MS.

-

Upon completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, and wash the combined organic layers with brine.

-

Dry over Na₂SO₄, concentrate, and purify by column chromatography to give 1-(5-(morpholino)pyrimidin-4-yl)ethanone.

Caption: Workflow for the Buchwald-Hartwig amination reaction.

Conclusion

The palladium-catalyzed cross-coupling reactions detailed herein provide a versatile and powerful toolkit for the functionalization of this compound. By understanding the underlying principles and carefully selecting the appropriate reaction conditions, researchers can efficiently synthesize a diverse array of substituted pyrimidines, paving the way for the discovery of novel therapeutic agents and other advanced materials. The protocols provided serve as a robust starting point for further exploration and optimization in the dynamic field of synthetic organic chemistry.

References

-

A Review on Palladium Catalyzed Coupling Reactions. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. Retrieved from [Link]

-

Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). Request PDF. Retrieved from [Link]

-

Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved from [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025, January 22). Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

-

Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved from [Link]

-

Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 127. Retrieved from [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved from [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. (2021). Bioorganic Chemistry, 107, 104560. DOI: 10.1016/j.bioorg.2020.104560. Retrieved from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved from [Link]

-

Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. (2000). Journal of Medicinal Chemistry, 43(4), 675-82. DOI: 10.1021/jm991094u. Retrieved from [Link]

-

Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (1999). HETEROCYCLES, 51(11), 2723-2728. Retrieved from [Link]

-

Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (n.d.). PMC - NIH. Retrieved from [Link]

-

Catalyzed Mizoroki–Heck Reaction or C–H Activation. (n.d.). MDPI. Retrieved from [Link]

-

Theoretical Study on the Mechanism of Sonogashira Coupling Reaction. (2025, August 9). ResearchGate. Retrieved from [Link]

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. (n.d.). ePrints Soton. Retrieved from [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (2003). Journal of Combinatorial Chemistry, 5(3), 267-72. DOI: 10.1021/cc020061o. Retrieved from [Link]

-

Cas 734504-22-4,2-bromo-1-(5-bromopyridin-3-yl)ethanone. (n.d.). lookchem. Retrieved from [Link]

Sources

- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]

- 5. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpcsonline.com [ijpcsonline.com]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Heck reaction - Wikipedia [en.wikipedia.org]

- 13. Heck Reaction [organic-chemistry.org]

- 14. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Sonogashira Coupling [organic-chemistry.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(5-Bromopyrimidin-4-yl)ethanone

Introduction: The Strategic Importance of Pyrimidine Scaffolds in Modern Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its robustness and wide functional group tolerance in forging carbon-carbon bonds.[1][2] Its impact is particularly profound in the pharmaceutical industry, where the efficient construction of complex molecular architectures is paramount.[3] Pyrimidine derivatives are privileged scaffolds in medicinal chemistry, appearing in a multitude of approved drugs due to their ability to mimic biological purines and engage in a variety of non-covalent interactions with protein targets. The targeted functionalization of the pyrimidine core via cross-coupling reactions is therefore a critical strategy in the generation of novel therapeutic agents.

This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of 1-(5-bromopyrimidin-4-yl)ethanone, a versatile building block in drug discovery. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step experimental procedure, and provide expert insights into optimization and troubleshooting, ensuring a high rate of success for researchers, scientists, and drug development professionals.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions. The active catalytic species is a Pd(0) complex, which is often generated in situ from a Pd(II) precatalyst.[5]

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

| Reagent | Grade | Supplier | Comments |

| This compound | >97% | Various | Ensure purity, as impurities can affect catalytic activity. |

| Arylboronic Acid | >98% | Various | The choice of boronic acid will determine the final product. Stoichiometry may need to be optimized (typically 1.1-1.5 equivalents). |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | High Purity | Various | Other catalysts like PdCl₂(dppf) or Pd(OAc)₂ with appropriate ligands can also be used.[6] |

| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Various | The choice of base is critical and can significantly impact the reaction outcome. An aqueous solution is often used.[1][7] |

| Solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O) | Anhydrous/Degassed | Various | The solvent system should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[5] |

| Inert Gas (Argon or Nitrogen) | High Purity | - | Essential for maintaining an oxygen-free atmosphere. |

| Celite® | - | Various | For filtration of the reaction mixture. |

| Ethyl Acetate | Reagent Grade | Various | For extraction. |

| Brine | - | - | Saturated aqueous sodium chloride solution for washing the organic layer. |